(4E)-2-(4-methoxyphenyl)-4-[(3-methoxyphenyl)imino]-4H-chromen-6-ol
CAS No.:
Cat. No.: VC15586953
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19NO4 |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-4-(3-methoxyphenyl)iminochromen-6-ol |
| Standard InChI | InChI=1S/C23H19NO4/c1-26-18-9-6-15(7-10-18)23-14-21(20-13-17(25)8-11-22(20)28-23)24-16-4-3-5-19(12-16)27-2/h3-14,25H,1-2H3 |
| Standard InChI Key | RZSVCRJDCUYXPO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC3=CC(=CC=C3)OC)C4=C(O2)C=CC(=C4)O |
Introduction
(4E)-2-(4-Methoxyphenyl)-4-[(3-Methoxyphenyl)imino]-4H-Chromen-6-ol is a synthetic organic compound belonging to the chromene family. Chromenes are heterocyclic compounds known for their diverse biological and pharmacological activities, including anticancer, antifungal, and antihistaminic properties. This specific compound features a chromene backbone functionalized with methoxyphenyl and imino groups, which contribute to its chemical reactivity and potential bioactivity.
Structural Characteristics
The compound can be described by the following structural features:
-
Core Structure: Chromene (a fused benzopyran ring system).
-
Substituents:
-
A methoxy group (-OCH₃) at the 4-position of one phenyl ring.
-
An imino group (-C=N-) linking the chromene core to another methoxy-substituted phenyl group.
-
A hydroxyl group (-OH) at the 6-position of the chromene ring.
-
These functional groups enhance molecular interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for binding to biological targets.
Synthesis Pathway
The synthesis of (4E)-2-(4-Methoxyphenyl)-4-[(3-Methoxyphenyl)imino]-4H-Chromen-6-ol involves a Schiff base reaction between a chromene derivative and an aromatic amine. General steps include:
-
Starting Materials:
-
A chromene aldehyde derivative.
-
An aromatic amine containing a methoxy substituent.
-
-
Reaction Conditions:
-
Solvent: Methanol or ethanol.
-
Catalyst: Acidic or basic conditions (e.g., acetic acid or piperidine).
-
Temperature: Mild heating (~60–80°C).
-
-
Procedure:
-
The aldehyde and amine are mixed in equimolar ratios in the chosen solvent.
-
The reaction mixture is stirred under reflux until an orange precipitate forms.
-
The product is filtered, washed with cold solvent, and recrystallized for purity.
-
Spectroscopic Characterization
The compound can be characterized using various analytical techniques:
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Peaks at ~1620 cm⁻¹ (C=N stretch) and ~3050–3300 cm⁻¹ (O-H stretch). |
| 1H NMR | Signals corresponding to aromatic protons (~6–8 ppm), methoxy groups (~3.8 ppm). |
| Mass Spectrometry | Molecular ion peak confirming the molecular formula. |
Biological Activities
Chromene derivatives, including this compound, exhibit a range of biological activities due to their ability to interact with enzymes and receptors:
-
Anticancer Activity:
-
Antifungal Properties:
-
Antioxidant Potential:
-
Phenolic hydroxyl groups contribute to free radical scavenging activity.
-
Potential Applications
This compound has potential applications in medicinal chemistry as:
-
A lead molecule for anticancer drug development.
-
A scaffold for designing antifungal agents.
-
A candidate for antioxidant therapies.
Research Gaps and Future Directions
While chromenes have been extensively studied, specific data on (4E)-2-(4-Methoxyphenyl)-4-[(3-Methoxyphenyl)imino]-4H-Chromen-6-ol remain limited. Future research should focus on:
-
Detailed pharmacokinetic and pharmacodynamic studies.
-
Molecular docking simulations to predict biological targets.
-
Experimental validation of its bioactivities through in vitro and in vivo assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume